Superior Anti-Anaphylactic Potency: Bamifylline vs. Theophylline in Inhibiting Histamine and Mediator Release
In an in vitro model of actively sensitized guinea-pig lungs, bamifylline demonstrated significantly greater potency than theophylline in reducing the immunological release of histamine and other inflammatory mediators. At the highest concentration tested (1 x 10⁻³ M), bamifylline was 2.7 times more potent than theophylline in inhibiting histamine release [1]. Additionally, bamifylline showed 1.6-fold higher inhibition of TXB₂ (thromboxane B₂) production and 1.5-fold higher inhibition of SRS-A (slow-reacting substance of anaphylaxis) release compared to theophylline at the same concentration [1].
| Evidence Dimension | Inhibition of histamine release |
|---|---|
| Target Compound Data | Dose-dependent inhibition at 1 x 10⁻⁵ M, 1 x 10⁻⁴ M, and 1 x 10⁻³ M |
| Comparator Or Baseline | Theophylline at same concentrations |
| Quantified Difference | 2.7-fold higher potency at 1 x 10⁻³ M |
| Conditions | Actively sensitized guinea-pig lungs perfused in vitro |
Why This Matters
This quantitative advantage in controlling immunological mediator release supports bamifylline's differentiated anti-anaphylactic activity, which is relevant for asthma research models focusing on mast cell stabilization and mediator inhibition.
- [1] Berti F, et al. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies. Pharmacol Res. 1990 Mar-Apr;22(2):143-50. View Source
